molecular formula C13H9FN2OS2 B2464622 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-92-4

7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2464622
CAS No.: 1291486-92-4
M. Wt: 292.35
InChI Key: YHIKCPLXOOGFOU-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in pre-clinical studies, and researchers are exploring its potential for use in different areas, including cancer treatment, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Antitumor Activity

One of the primary research applications of derivatives of thieno[3,2-d]pyrimidin-4(3H)-one is in the field of antitumor activity. Studies have shown that various derivatives exhibit potent anticancer activity. For instance, specific compounds in this class demonstrated significant growth inhibition on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the activity of doxorubicin (Hafez & El-Gazzar, 2017).

Bactericidal Activities

The incorporation of fluorine into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been explored for their bactericidal properties. Some of these compounds have shown strong inhibitory effects against crop biomasses and significant bactericidal activity, making them potential candidates for agricultural and medicinal applications (Zhou Xi, 2015).

Antiviral and Cytostatic Profiling

Another area of research has been the exploration of thieno-fused 7-deazapurine ribonucleosides, a class that includes thieno[3,2-d]pyrimidin-4(3H)-one derivatives, for antiviral and cytostatic properties. Some of these compounds demonstrated in vitro cytostatic activities against various cancer and leukemia cell lines, as well as antiviral activity against Hepatitis C Virus (HCV) (Tichy et al., 2017).

Antimicrobial Activity

Various thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have been shown to exhibit significant antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Mittal, Sarode & Vidyasagar, 2011).

Solid-State Fluorescence Properties

Research has also been conducted on the solid-state fluorescence properties of thieno[3,2-d]pyrimidine derivatives. These studies are significant for the development of new fluorescent materials with potential applications in various technological fields (Yokota et al., 2012).

Properties

IUPAC Name

7-(4-fluorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIKCPLXOOGFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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